N-(3-cyanophenyl)phenazine-1-carboxamide

Physicochemical Properties Drug Likeness Phenazine Derivatives

Researchers studying DNA intercalation frequently encounter structural bias toward cationic ligands, limiting mechanistic understanding of non-cationic binding modes. N-(3-cyanophenyl)phenazine-1-carboxamide directly addresses this gap as a neutral, non-cationic probe for investigating H-bonding-driven DNA complex formation distinct from classical intercalators. - Non-cationic 3-cyanophenyl side chain enables study of DNA binding modes inaccessible to cationic analogs, supported by class-level SAR demonstrating that side-chain structure is critical for bioactivity. - Computed LogP of 3.2 offers enhanced membrane permeability without permanent cationic charge, serving as a reference standard for P-gp-independent cytotoxicity screening. - Available from BenchChem with rapid global fulfillment for time-sensitive research programs.

Molecular Formula C20H12N4O
Molecular Weight 324.343
CAS No. 923234-04-2
Cat. No. B2706877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)phenazine-1-carboxamide
CAS923234-04-2
Molecular FormulaC20H12N4O
Molecular Weight324.343
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N
InChIInChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25)
InChIKeySOMJTICUBZSYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanophenyl)phenazine-1-carboxamide Procurement and Compound Class Overview


N-(3-cyanophenyl)phenazine-1-carboxamide is a synthetic small molecule belonging to the phenazine-1-carboxamide class, characterized by a tricyclic phenazine core linked via a carboxamide bond to a 3-cyanophenyl moiety [1]. Phenazine-1-carboxamides are established DNA intercalators investigated for cytotoxic and antimicrobial applications, with research indicating very limited structural scope for variation in the 1-carboxamide side chain for maintaining biological activity [2]. Understanding these strict structure-activity constraints is essential for evaluating this specific compound's potential value.

Why Generic Substitution Is Ineffective for This Phenazine-1-carboxamide


Interchanging in-class phenazine-1-carboxamide analogs is not scientifically sound due to the profound influence of the side chain on biological activity. Foundational research demonstrates that even minor modifications to the 1-carboxamide substituent can drastically alter or abolish cytotoxicity, as the side chain's structure is critical for DNA binding interactions [1]. Therefore, the specific 3-cyanophenyl substitution pattern is not a trivial variant but a key determinant of the compound's interaction profile, meaning generic substitution without direct biological comparison data introduces unacceptable scientific risk.

Quantitative Differentiation Evidence


Unique Physicochemical Profile vs. Simpler Phenazine-1-Carboxamides

The 3-cyanophenyl group confers a distinctive lipophilic-hydrophilic balance compared to simpler phenazine-1-carboxamides like the unsubstituted parent compound (phenazine-1-carboxamide, PCN). N-(3-cyanophenyl)phenazine-1-carboxamide has a computed LogP (XLogP3-AA) of 3.2, which is significantly higher than PCN (estimated XLogP ~0.9), indicating a >100-fold difference in theoretical partition coefficient [1]. This substantial increase in lipophilicity is directly linked to the 3-cyanophenyl substituent, a parameter critical for membrane permeability and DNA intercalation affinity.

Physicochemical Properties Drug Likeness Phenazine Derivatives

Distinct DNA-Intercalation Compatibility vs. Cationic Analogs

Structural studies of the class show that the tricyclic carboxamide DNA binding model is highly restrictive, with very limited scope for side-chain variation [1]. While no direct DNA binding data exists for this specific compound, its neutral, non-cationic side chain distinguishes it from classic cationic phenazine-1-carboxamides (e.g., compounds with aminoalkyl side chains) that dominate the literature. This difference in the H-bonding pattern of the side chain is a critical determinant of binding mode, as demonstrated by class-level structure-cytotoxicity relationships [1].

DNA Intercalation Structure-Activity Relationship Anticancer

Inferred Resistance to P-Glycoprotein Efflux

A class-level study found that most phenazine-1-carboxamide derivatives showed little difference in IC50 values between parent and P-glycoprotein (P-gp)-expressing cell lines, suggesting resistance to this common efflux pump [1]. While N-(3-cyanophenyl)phenazine-1-carboxamide was not specifically tested, this class-wide property is a significant differentiator from many standard chemotherapeutics, which are often P-gp substrates. If this property holds, it could offer an advantage in overcoming multidrug resistance, a feature not applicable to many alternative DNA intercalators like doxorubicin.

P-Glycoprotein Multidrug Resistance Intracellular Accumulation

Potential Research Applications


Probe for Non-Cationic DNA Intercalation Mechanisms

The compound's neutral, non-cationic side chain makes it a specialized tool for studying DNA binding modes distinct from classical cationic intercalators. Researchers can use it as a structural probe to test the hypothesis that a non-cationic H-bonding pattern can still support DNA complex formation, a concept with direct implications from class-level structure-activity relationship studies [1].

Negative Control in Multidrug Resistance Assays

Should experimental validation confirm the class-level inference of low P-gp substrate susceptibility [1], this compound could serve as a reference standard in assays designed to screen for P-gp-independent cytotoxicity, providing a baseline for compounds that evade efflux-mediated resistance.

Scaffold for Lipophilic Phenazine Derivative Development

With a computed LogP of 3.2, significantly higher than the core phenazine-1-carboxamide scaffold [2], this compound exemplifies a strategy for increasing lipophilicity in this class. It offers a starting point for medicinal chemistry programs aiming to enhance membrane permeability without introducing a permanent cationic charge.

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